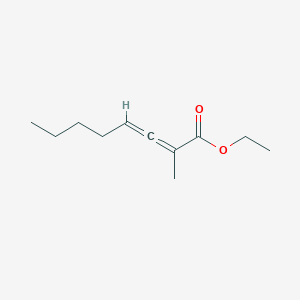
2,3-Octadienoic acid, 2-methyl-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Octadienoic acid, 2-methyl-, ethyl ester is an organic compound with the molecular formula C11H18O2. It is an ester derived from 2,3-octadienoic acid and ethanol. This compound is known for its unique chemical structure, which includes a conjugated diene system and an ester functional group. It is used in various applications, including as a flavoring agent and in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Octadienoic acid, 2-methyl-, ethyl ester typically involves the esterification of 2,3-octadienoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2,3-Octadienoic acid+EthanolAcid catalyst2,3-Octadienoic acid, 2-methyl-, ethyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity of the ester. Catalysts such as ion-exchange resins or zeolites may be used to enhance the reaction rate and selectivity.
化学反応の分析
Types of Reactions
2,3-Octadienoic acid, 2-methyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The conjugated diene system can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
科学的研究の応用
2,3-Octadienoic acid, 2-methyl-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: Utilized as a flavoring agent and in the production of fragrances.
作用機序
The mechanism of action of 2,3-Octadienoic acid, 2-methyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The conjugated diene system may also interact with enzymes and other proteins, influencing their activity and function.
類似化合物との比較
Similar Compounds
2,6-Octadienoic acid, 3,7-dimethyl-, methyl ester:
Octanoic acid, 2-methyl-, ethyl ester: Another ester with a similar backbone but lacking the conjugated diene system.
2,4-Octadienoic acid, 3-methyl-, methyl ester: A related compound with a different substitution pattern on the diene system.
Uniqueness
2,3-Octadienoic acid, 2-methyl-, ethyl ester is unique due to its specific combination of a conjugated diene system and an ester functional group
特性
CAS番号 |
5717-42-0 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
InChI |
InChI=1S/C11H18O2/c1-4-6-7-8-9-10(3)11(12)13-5-2/h8H,4-7H2,1-3H3 |
InChIキー |
QMUAJVODGUXUQC-UHFFFAOYSA-N |
正規SMILES |
CCCCC=C=C(C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



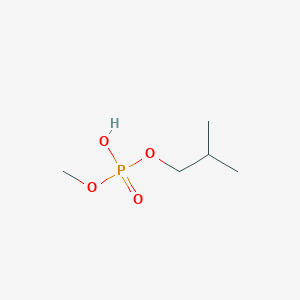

![1H-Furo[3,4-c]pyrrole-1,3(5H)-dione](/img/structure/B14721565.png)
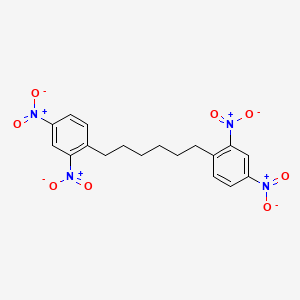

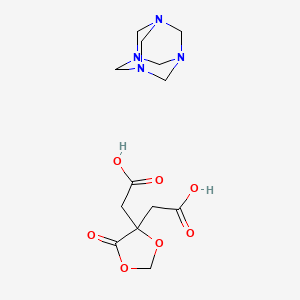
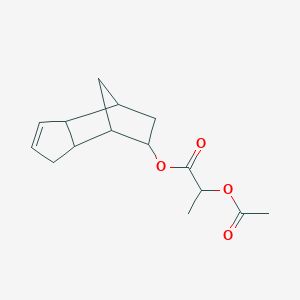
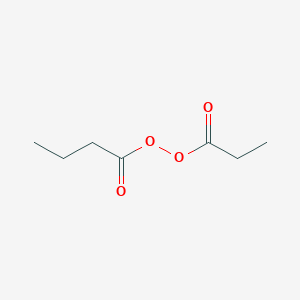
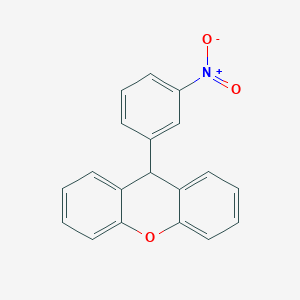
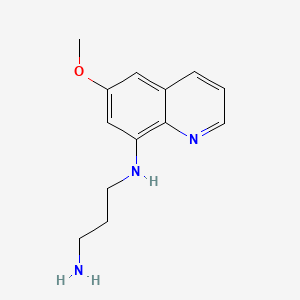
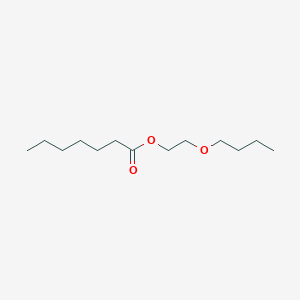
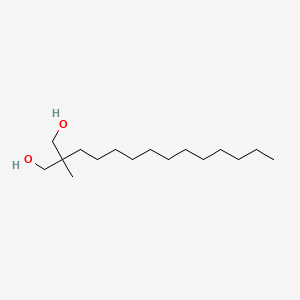
![O-[2-[bis[2-(prop-2-enylcarbamothioyloxy)ethyl]amino]ethyl] N-prop-2-enylcarbamothioate](/img/structure/B14721631.png)
